4-(3-chlorophenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol
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Overview
Description
4-(3-Chlorophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique seven-membered ring structure, which includes nitrogen and sulfur atoms, making it a valuable scaffold for the development of various pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one typically involves multi-component reactions. One efficient method involves the condensation of substituted pyrazoles, aldehydes, and thioglycolic acid in the presence of a solid acid catalyst. This reaction is carried out in water, making it an environmentally friendly approach . Another method employs L-proline as a catalyst, which facilitates the multi-component reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up using the aforementioned synthetic routes. The use of recyclable heterogeneous solid acid catalysts or L-proline ensures that the process is both efficient and sustainable. These methods provide high yields and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazepine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further explored for their pharmacological properties.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits significant anti-bacterial and anti-tubercular activities.
Industry: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it has been reported to inhibit angiotensin-converting enzyme, which is crucial in the regulation of blood pressure .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-dihydro-dimethyl-1H-pyrazolo[3,4-e][1,4]thiazepin-7-one
- 4,8-Dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Uniqueness
Compared to similar compounds, 4-(3-chlorophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one stands out due to its specific substitution pattern on the aromatic ring, which imparts unique pharmacological properties. Its ability to undergo various chemical reactions also makes it a versatile scaffold for drug development.
Properties
Molecular Formula |
C13H12ClN3OS |
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Molecular Weight |
293.77 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C13H12ClN3OS/c1-7-11-12(8-3-2-4-9(14)5-8)19-6-10(18)15-13(11)17-16-7/h2-5,12H,6H2,1H3,(H2,15,16,17,18) |
InChI Key |
HFKQLSGWMRNNER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(SCC(=O)NC2=NN1)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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